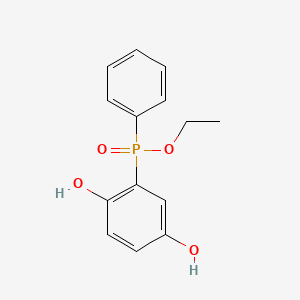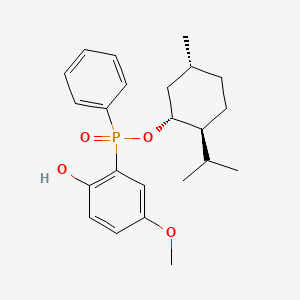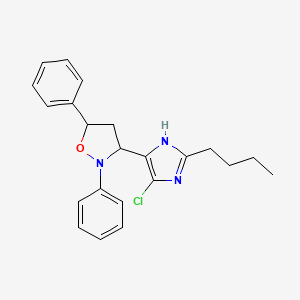![molecular formula C9H8N6O2S B12896893 N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine CAS No. 88541-04-2](/img/structure/B12896893.png)
N''-[5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group attached to the thiadiazole ring, which is further connected to a guanidine moiety
准备方法
The synthesis of 1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine typically involves the reaction of 3-nitrobenzoyl chloride with thiosemicarbazide to form the intermediate 3-nitrophenylthiosemicarbazide. This intermediate is then cyclized to form the thiadiazole ring. The final step involves the reaction of the thiadiazole derivative with guanidine to yield the target compound. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization and guanidination steps .
化学反应分析
1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Condensation: The guanidine moiety can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology: Thiadiazole derivatives, including this compound, have shown antimicrobial, antifungal, and antiviral activities. They are being investigated for their potential use as therapeutic agents.
Medicine: The compound has potential applications in drug development due to its biological activities. It is being explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Industry: Thiadiazole derivatives are used in the development of agrochemicals, dyes, and other industrial products
作用机制
The mechanism of action of 1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes. The guanidine moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
相似化合物的比较
1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine can be compared with other thiadiazole derivatives, such as:
1-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine: Similar structure but with a different position of the nitro group on the phenyl ring.
1-(5-(3-Aminophenyl)-1,3,4-thiadiazol-2-yl)guanidine: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.
1-(5-(3-Methylphenyl)-1,3,4-thiadiazol-2-yl)guanidine: Contains a methyl group instead of a nitro group, affecting its reactivity and biological activity.
The uniqueness of 1-(5-(3-Nitrophenyl)-1,3,4-thiadiazol-2-yl)guanidine lies in its specific substitution pattern, which influences its chemical reactivity and biological activities .
属性
CAS 编号 |
88541-04-2 |
|---|---|
分子式 |
C9H8N6O2S |
分子量 |
264.27 g/mol |
IUPAC 名称 |
2-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]guanidine |
InChI |
InChI=1S/C9H8N6O2S/c10-8(11)12-9-14-13-7(18-9)5-2-1-3-6(4-5)15(16)17/h1-4H,(H4,10,11,12,14) |
InChI 键 |
QTOHDCNXPHVXSZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(S2)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(Difluoromethyl)-7-methylbenzo[d]oxazole](/img/structure/B12896819.png)
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)sulfanyl]ethan-1-ol](/img/structure/B12896821.png)




![N-{3,5-dibromo-4-[(2-phenyl-2H-indazol-5-yl)oxy]phenyl}glycine](/img/structure/B12896860.png)




